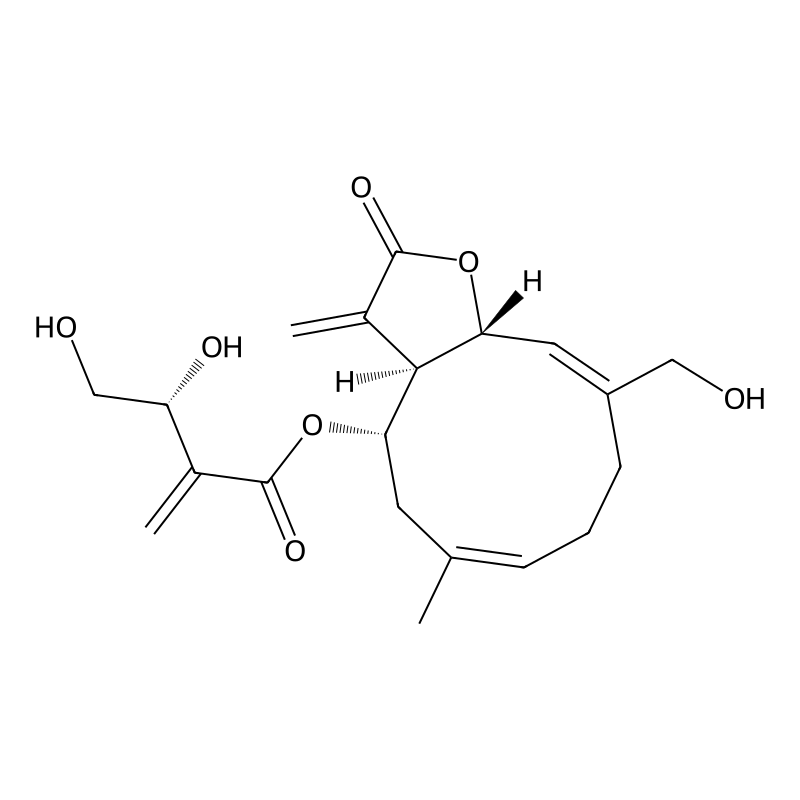

Cnicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cnicin is a germacranolide-type sesquiterpene lactone primarily isolated from *Cnicus benedictus* (Blessed Thistle). It is recognized for a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Structurally, its α-methylene-γ-lactone moiety is a key feature responsible for its bioactivity, a common characteristic among this class of compounds. From a procurement standpoint, Cnicin is typically considered for research in oncology and inflammation, where its performance is benchmarked against other sesquiterpene lactones or standard-of-care agents. Its solubility in organic solvents like methanol and acetonitrile facilitates its use in typical in vitro experimental workflows.

References

- [6] Bach, S. M., et al. (2011). Antibacterial and cytotoxic activities of the sesquiterpene lactones cnicin and onopordopicrin. Natural Product Communications, 6(2), 163-166.

- [8] Van Wyk, B. E. (2009). An Evidence-Based Systematic Review of Blessed Thistle (Cnicus benedictus) by the Natural Standard Research Collaboration. Journal of Herbal Pharmacotherapy, 9(1), 86-94.

- [24] Cnicin. Wikipedia.

Substituting purified Cnicin with crude *Cnicus benedictus* extracts or other sesquiterpene lactones introduces significant variability and performance differences. Crude plant extracts contain variable concentrations of Cnicin (0.2-0.7% in commercial herbs) and other compounds that can interfere with experimental results, compromising reproducibility. Furthermore, Cnicin is known to be unstable during storage of the dried plant material, leading to high losses and inconsistent potency in extracts. While other sesquiterpene lactones like parthenolide share a common structural motif, Cnicin exhibits a distinct profile regarding bioavailability and safety. For instance, Cnicin has high oral bioavailability (84.7% in rats) and lacks the potentially mutagenic epoxy group found in parthenolide, making it a more viable and potentially safer candidate for in vivo studies and further development. Therefore, for reproducible, quantifiable, and translationally relevant results, the use of purified, characterized Cnicin is critical.

References

- [8] Van Wyk, B. E. (2009). An Evidence-Based Systematic Review of Blessed Thistle (Cnicus benedictus) by the Natural Standard Research Collaboration. Journal of Herbal Pharmacotherapy, 9(1), 86-94.

- [21] Gobrecht, P., et al. (2025). Cnicin: a promising drug for promoting nerve repair. Frontiers in Molecular Neuroscience.

- [32] Gobrecht, P., et al. (2025). Cnicin: a promising drug for promoting nerve repair. Frontiers in Molecular Neuroscience, 17.

Superior Oral Bioavailability Compared to Parthenolide for In Vivo Studies

For researchers planning in vivo experiments, oral bioavailability is a critical parameter for compound selection. Cnicin demonstrates a significant advantage over the widely studied sesquiterpene lactone, parthenolide. In a rat model, Cnicin exhibited an oral bioavailability of 84.7%, whereas parthenolide is known for its low oral bioavailability, which often necessitates parenteral administration for preclinical studies.

| Evidence Dimension | Oral Bioavailability (Rat Model) |

| Target Compound Data | 84.7% (Cnicin) |

| Comparator Or Baseline | Parthenolide (Low; requires parenteral administration) |

| Quantified Difference | Significantly higher, enabling oral administration routes |

| Conditions | In vivo rat model |

This high oral bioavailability makes Cnicin a more practical and cost-effective choice for animal studies requiring oral dosing, simplifying experimental protocols and improving translational relevance.

Improved Safety Profile: Absence of Mutagenic Epoxy Group Found in Parthenolide

A key structural difference relevant to procurement for developmental studies is Cnicin's lack of a potentially mutagenic and allergenic epoxy group, which is present in the structure of parthenolide. This structural feature suggests a potentially safer profile for Cnicin, making it a more attractive starting point for long-term or translational research where toxicity is a primary concern.

| Evidence Dimension | Presence of Potentially Mutagenic Moiety |

| Target Compound Data | Absent (Cnicin) |

| Comparator Or Baseline | Present (Parthenolide's epoxy group) |

| Quantified Difference | Qualitative structural difference with significant safety implications |

| Conditions | Chemical structure analysis |

For projects progressing towards therapeutic development, selecting a compound with a cleaner initial safety profile can save significant time and resources by avoiding potential toxicity hurdles.

Potent and Specific Inhibition of NF-κB Pathway Compared to General Inhibitors

Cnicin demonstrates strong inhibitory activity on key inflammatory mediators. In PMA-induced SW1353 cells, Cnicin inhibited NF-κB with an IC50 value of 1.8 µM. This is comparable to or more potent than other well-known natural product inhibitors like Helenalin (IC50 ~2.5 µM) under similar assay conditions. This potent activity against a central inflammatory transcription factor provides a clear rationale for its use in studies of inflammation over less characterized or less potent alternatives.

| Evidence Dimension | NF-κB Inhibition IC50 |

| Target Compound Data | 1.8 µM (Cnicin) |

| Comparator Or Baseline | Helenalin (~2.5 µM) |

| Quantified Difference | Cnicin shows comparable or slightly higher potency |

| Conditions | In vitro NF-κB activity assay (PMA-induced SW1353 cells for Cnicin; Luciferase reporter assay for Helenalin) |

Researchers requiring a potent and well-characterized NF-κB inhibitor can justify the selection of Cnicin based on its specific, low-micromolar inhibitory concentration.

Demonstrated Cytotoxic Potency Against Specific Cancer Cell Lines

Cnicin exhibits selective cytotoxic activity against various cancer cell lines. For example, it was shown to be selectively cytotoxic against the MCF-7 breast cancer cell line with an IC50 value of 4.2 µM. In another study, it inhibited the growth of MCF-7 and OVCAR-3 ovarian cancer cells with GI50 values of 37.8 µM and 37.4 µM, respectively. This data provides a quantitative baseline for researchers to design experiments and justifies its procurement for screening and mechanistic studies in breast and ovarian cancer models over compounds with lower or unverified potency.

| Evidence Dimension | In Vitro Anticancer Activity (IC50/GI50) |

| Target Compound Data | 4.2 µM (IC50, MCF-7); 37.8 µM (GI50, MCF-7); 37.4 µM (GI50, OVCAR-3) |

| Comparator Or Baseline | Varies by study and comparator drug (e.g., Doxorubicin) |

| Quantified Difference | Provides specific potency values for experimental design |

| Conditions | Cell-based cytotoxicity/growth inhibition assays |

Having established, quantitative potency data allows for accurate dose-selection in cancer research, ensuring that experiments are conducted in a relevant concentration range and improving the likelihood of reproducible outcomes.

In Vivo Models of Inflammation Requiring Oral Administration

Given its high oral bioavailability (84.7% in rats) compared to alternatives like parthenolide, Cnicin is a preferred compound for preclinical animal studies of inflammation that utilize oral gavage. This simplifies the experimental design and better mimics potential clinical administration routes.

Lead Compound Identification in Early-Stage Drug Discovery

Cnicin's favorable safety profile, specifically the absence of the potentially mutagenic epoxy group found in parthenolide, makes it a more suitable starting point for medicinal chemistry campaigns. Researchers can focus on optimizing efficacy without the immediate need to engineer out a known structural liability.

Mechanistic Studies of NF-κB-Mediated Disease

With a potent NF-κB inhibition IC50 of 1.8 µM, Cnicin serves as a reliable tool compound for investigating the role of the NF-κB pathway in various cellular processes and disease models, particularly in inflammatory conditions and certain cancers.

Screening and Potency Benchmarking in Breast and Ovarian Cancer Research

The established cytotoxic IC50 and GI50 values for Cnicin in cell lines such as MCF-7 and OVCAR-3 provide a solid benchmark for its use. It can be procured as a reference compound or as a primary screening agent in studies focused on identifying novel therapeutics for these specific cancers.

References

- [2] Rosselli, S., et al. (2013). Sesquiterpenoids in subtribe Centaureinae (Cass.) Dumort (tribe Cardueae, Asteraceae): Distribution, C-13 NMR spectral data and biological properties. Phytochemistry, 92, 11-23.

- [21] Gobrecht, P., et al. (2025). Cnicin: a promising drug for promoting nerve repair. Frontiers in Molecular Neuroscience.

- [32] Gobrecht, P., et al. (2025). Cnicin: a promising drug for promoting nerve repair. Frontiers in Molecular Neuroscience, 17.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types